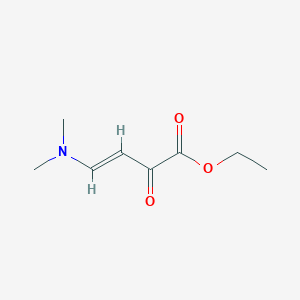

Ethyl 4-(dimethylamino)-2-oxobut-3-enoate

描述

Overview of α,β-Unsaturated Carbonyl Compounds as Synthetic Intermediates in Fine Chemical Production

α,β-Unsaturated carbonyl compounds are a cornerstone of modern organic synthesis, characterized by the general structure (O=CR)−Cα=Cβ-R, which includes enones, enals, and unsaturated esters, acids, and amides. nih.gov Their importance stems from the electronic conjugation between the carbon-carbon double bond and the carbonyl group. This conjugation creates a delocalized π-system that results in two electrophilic sites: the carbonyl carbon and the β-carbon. nih.gov

This dual reactivity allows for two primary modes of nucleophilic attack: a 1,2-addition directly to the carbonyl carbon or a 1,4-conjugate addition (also known as a Michael addition) to the β-carbon. nih.gov The ability to selectively target one of these sites makes α,β-unsaturated carbonyl compounds exceptionally versatile intermediates in the production of fine chemicals. semanticscholar.orgmdpi.com They are key starting materials in the synthesis of a wide array of products, including pharmaceuticals, agrochemicals, and fragrances. semanticscholar.org Carbonylation reactions, in particular, represent an atom-efficient method for converting readily available substrates into these valuable unsaturated systems. nih.gov

The Unique Reactivity and Synthetic Utility of Enaminone Derivatives

Enaminones, or β-enamino carbonyl compounds, are a specialized subclass of α,β-unsaturated systems that contain a nitrogen atom at the β-position, forming a conjugated N-C=C-C=O system. cymitquimica.com This structural feature significantly modulates the compound's reactivity. The electron-donating amino group pushes electron density into the conjugated system, enhancing the nucleophilicity of the α-carbon while still allowing the β-carbon to act as an electrophilic site. This ambident nature, possessing both nucleophilic and electrophilic centers, makes enaminones powerful and versatile building blocks in organic synthesis. cymitquimica.comnih.gov

Their synthetic utility is most prominently displayed in the construction of nitrogen-containing heterocycles, such as pyridines, pyrazoles, and pyrroles. nih.govresearchgate.net The enaminone backbone provides a pre-formed fragment that can react with various binucleophiles in cyclization or cyclocondensation reactions to readily form these complex ring systems. researchgate.netbldpharm.com This capacity has made them indispensable intermediates for synthesizing natural products and a diverse range of biologically active compounds. researchgate.netresearchgate.net

Research Trajectory of Ethyl 4-(dimethylamino)-2-oxobut-3-enoate as a Key Synthetic Scaffold

This compound (CAS 67751-14-8) is a prime example of an enaminone that serves as a versatile C4 synthon. cymitquimica.com Its structure features a terminal dimethylamino group, which is an excellent leaving group, and an ethyl α-ketoester moiety. This arrangement provides multiple reaction sites, making it a valuable precursor for a variety of heterocyclic frameworks. cymitquimica.com

The research trajectory for this compound highlights its utility in building five-membered heterocyclic rings, particularly pyrazoles. Pyrazoles are a critical scaffold in medicinal chemistry, and their synthesis often relies on the cyclocondensation of a 1,3-dicarbonyl equivalent with a hydrazine (B178648) derivative. nih.gov this compound functions as an effective 1,3-dielectrophile precursor for this purpose.

A significant application is in the regioselective synthesis of substituted pyrazoles. In these reactions, the enaminone reacts with monosubstituted hydrazines. The reaction proceeds via an initial nucleophilic attack by the hydrazine at the electrophilic β-carbon, followed by the displacement of the dimethylamine (B145610) group. An intramolecular cyclization then occurs, followed by dehydration, to yield the stable aromatic pyrazole (B372694) ring. The regioselectivity of the final product (i.e., the position of the substituent on the pyrazole nitrogen) can be influenced by the reaction conditions and the nature of the hydrazine substituent. rsc.org A nitro-activated derivative, ethyl 4-(dimethylamino)-3-nitro-2-oxobut-3-enoate, has been shown to react efficiently with a range of hydrazines to produce N1-substituted-4-nitropyrazole-5-carboxylates in good yields. rsc.org

Below are representative tables detailing the synthesis of pyrazole derivatives using enaminone precursors, illustrating the compound's role as a key scaffold.

Table 1: Synthesis of a Pyrazole Derivative from this compound This table illustrates a specific example of a cyclocondensation reaction.

| Reactant 1 | Reactant 2 | Conditions | Product |

| This compound | Isopropylhydrazine hydrochloride | 120 °C | Ethyl 1-isopropyl-1H-pyrazole-5-carboxylate |

Table 2: Regioselective Synthesis of N1-Substituted-4-nitropyrazole-5-carboxylates Data derived from the reaction of a nitro-analog of the title compound, demonstrating the synthetic utility of this enaminone scaffold. rsc.org

| Hydrazine Reactant (R-NHNH₂) | Solvent | Product (Ethyl 1-R-4-nitro-1H-pyrazole-5-carboxylate) | Yield (%) |

| Phenylhydrazine | Ethanol | R = Phenyl | 85 |

| 4-Fluorophenylhydrazine | Ethanol | R = 4-Fluorophenyl | 82 |

| Methylhydrazine | Ethanol | R = Methyl | 75 |

| 2-Hydroxyethylhydrazine | Ethanol | R = 2-Hydroxyethyl | 68 |

These examples underscore the strategic importance of this compound and its analogs. By providing a reliable and adaptable platform, it enables the straightforward construction of complex, highly functionalized heterocyclic molecules, cementing its role as a key scaffold in modern organic synthesis.

Structure

3D Structure

属性

IUPAC Name |

ethyl (E)-4-(dimethylamino)-2-oxobut-3-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13NO3/c1-4-12-8(11)7(10)5-6-9(2)3/h5-6H,4H2,1-3H3/b6-5+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GTCBVGDJIQFBFF-AATRIKPKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(=O)C=CN(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)C(=O)/C=C/N(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

171.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

67751-14-8 | |

| Record name | 4-Dimethylamino-2-oxo-but-3-enoic acid ethyl ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for Ethyl 4 Dimethylamino 2 Oxobut 3 Enoate and Structural Analogues

Direct Synthesis Routes to Ethyl 4-(dimethylamino)-2-oxobut-3-enoate

The direct synthesis of this compound, a versatile building block in organic chemistry, is primarily achieved through the condensation of an active methyl ketone with a formamide (B127407) acetal (B89532). This approach provides an efficient and direct route to the enaminone core structure.

Reaction of Ethyl Pyruvate (B1213749) with Dimethylformamide Diethyl Acetal for (E)-Ethyl 4-(dimethylamino)-2-oxobut-3-enoate

The synthesis of (E)-Ethyl 4-(dimethylamino)-2-oxobut-3-enoate is effectively accomplished through the reaction of ethyl pyruvate with a suitable formylating agent like N,N-dimethylformamide diethyl acetal (DMF-DEA). Ethyl pyruvate possesses an active methyl group, which can be readily functionalized. nih.gov The reaction involves the condensation of this active methyl group with DMF-DEA, leading to the formation of the target enaminone.

The general reaction proceeds by heating the reactants, often in a solvent, to drive the condensation. The (E)-isomer is typically the major product due to its greater thermodynamic stability. N,N-dimethylformamide dimethyl acetal (DMF-DMA) is also widely used for such transformations, acting as a formylating agent for active methylene (B1212753) and methyl groups to generate enamines and related compounds. researchgate.net This method is a cornerstone for the preparation of a wide array of enaminones from simple ketone precursors.

Mechanistic Considerations in Enaminone Formation Reactions

The mechanism of enaminone formation from an active methyl ketone like ethyl pyruvate and a dimethylformamide acetal is a well-understood process involving several key steps. The reaction is initiated by the formamide acetal, which serves as a source for both a basic alkoxide and an electrophilic iminium ion.

The proposed mechanism is as follows:

Generation of Reactive Species : In the initial step, the dimethylformamide acetal (e.g., DMF-DMA) can dissociate or be activated to generate a highly electrophilic iminium ion and a corresponding alkoxide (e.g., methoxide).

Deprotonation : The alkoxide functions as a base, abstracting a proton from the active methyl group of the ethyl pyruvate. This deprotonation results in the formation of a nucleophilic enolate.

Nucleophilic Attack : The enolate of ethyl pyruvate then performs a nucleophilic attack on the electrophilic carbon of the iminium ion. This step forms a tetrahedral intermediate.

Elimination : The final step involves the elimination of a molecule of dimethylamine (B145610) and the regeneration of the carbon-carbon double bond, yielding the stable, conjugated enaminone product, (E)-Ethyl 4-(dimethylamino)-2-oxobut-3-enoate.

This addition-elimination pathway is a common mechanistic motif in the formation of enaminones from various carbonyl compounds. nih.gov

Synthesis of Functionalized this compound Derivatives

The versatile enaminone scaffold of this compound allows for extensive functionalization. By modifying the starting materials or employing subsequent reactions, a wide variety of derivatives with tailored electronic and steric properties can be synthesized.

Introduction of Cyano Functionalities: Synthesis of Ethyl 3-cyano-4-(dimethylamino)-2-oxobut-3-enoate

The introduction of a cyano group onto the enaminone backbone can be achieved by starting with a precursor that already contains the nitrile moiety. A plausible synthetic route to Ethyl 3-cyano-4-(dimethylamino)-2-oxobut-3-enoate involves the use of ethyl 2-cyanoacetoacetate as the active methylene compound.

The synthesis would proceed via the condensation of the active methylene group of ethyl 2-cyanoacetoacetate with N,N-dimethylformamide dimethyl acetal (DMF-DMA). Similar to the synthesis of the parent compound, the reaction forms the corresponding enaminone, incorporating the cyano group at the C3 position of the butenoate chain. Ethyl cyanoacetate (B8463686) itself is a common building block for creating molecules with cyano functionalities. wikipedia.orge3s-conferences.org The use of β-ketoesters is a general strategy for preparing substituted enaminones. ijcce.ac.ir

Diverse Alkyl and Aryl Substitutions on the Enaminone Framework

Introducing a variety of alkyl and aryl substituents on the enaminone framework significantly expands the chemical space of this class of compounds. These substitutions are typically incorporated by modifying the ketone precursor.

Aryl Substitutions: To synthesize 4-aryl analogues, the typical starting material is an aryl methyl ketone. A common and efficient method involves a two-step process:

Oxalylation : The aryl methyl ketone is first reacted with a dialkyl oxalate, such as dimethyl oxalate, in the presence of a base like sodium methoxide. This Claisen condensation yields a 4-aryl-2,4-dioxobutanoate intermediate. researchgate.net

Enaminone Formation : The resulting β-dicarbonyl compound is then condensed with dimethylamine or reacted with a formylating agent like DMF-DMA to produce the desired 4-aryl-2-(dimethylamino)-4-oxobut-2-enoate derivative.

Several 4-aryl-4-oxobut-2-enoic acid derivatives have been synthesized using this approach, demonstrating its versatility. researchgate.netnih.gov

Table 1: Examples of Synthesized 4-Aryl Substituted 4-Oxobut-2-enoate Analogues

| Substituent (Aryl Group) | Resulting Compound Class | Reference |

| 3-Chlorophenyl | Methyl 4-(3-chlorophenyl)-2-hydroxy-4-oxobut-2-enoate | nih.gov |

| 3-Fluorophenyl | 4-(3-fluorophenyl)-2-hydroxy-4-oxobut-2-enoic acid | nih.gov |

| Phenyl | 2,4-Dioxo-4-phenylbutyric acid derivatives | researchgate.net |

| Various Aryl Groups | Substituted 4-aryl-2-methylenehydrazino-4-oxobut-2-enoic acids | researchgate.net |

Alkyl Substitutions: The synthesis of 4-alkyl substituted analogues follows a similar logic. The process would begin with an appropriate alkyl methyl ketone (e.g., acetone (B3395972) for a 4-methyl derivative, butan-2-one for a 4-ethyl derivative). This ketone would then undergo oxalylation followed by condensation with an amine to yield the target 4-alkyl-4-(amino)-2-oxobut-3-enoate.

Preparation of Modified Amino and Ester Analogues

The structural diversity of the title compound can be further enhanced by modifying the amino and ester functionalities. These modifications are generally achieved by choosing appropriate starting materials for the synthetic sequence.

Modified Amino Analogues: The dimethylamino group can be readily replaced with other primary or secondary amines. There are two primary strategies to achieve this:

Varying the Formamide Acetal : Using different N,N-disubstituted formamide acetals (e.g., N,N-diethylformamide diethyl acetal) in the condensation with ethyl pyruvate will result in the corresponding N-substituted enaminone.

Direct Condensation with Amines : A more general method involves the direct condensation of a β-dicarbonyl precursor, such as ethyl 2,4-dioxobutanoate, with a wide range of primary or secondary amines (e.g., pyrrolidine (B122466), piperidine, morpholine). ijcce.ac.irnih.gov This approach offers great flexibility in introducing diverse amino groups.

Modified Ester Analogues: Modification of the ester group is straightforwardly accomplished by beginning the synthesis with a different ester of pyruvic acid. For instance, using methyl pyruvate or tert-butyl pyruvate instead of ethyl pyruvate will lead to the corresponding methyl or tert-butyl 4-(dimethylamino)-2-oxobut-3-enoate, respectively. The synthesis of various esters of related 4-aryl-4-oxobut-2-enoic acids has been reported, validating this synthetic strategy. nih.gov

Table 2: Potential Structural Modifications for Amino and Ester Analogues

| Modification Target | Reagent/Starting Material Variation | Resulting Analogue |

| Amino Group | N,N-Diethylformamide diethyl acetal | Ethyl 4-(diethylamino)-2-oxobut-3-enoate |

| Amino Group | Pyrrolidine (with β-dicarbonyl precursor) | Ethyl 4-(pyrrolidin-1-yl)-2-oxobut-3-enoate |

| Amino Group | Morpholine (with β-dicarbonyl precursor) | Ethyl 4-(morpholin-1-yl)-2-oxobut-3-enoate |

| Ester Group | Methyl pyruvate | Mthis compound |

| Ester Group | tert-Butyl pyruvate | tert-Butyl 4-(dimethylamino)-2-oxobut-3-enoate |

Enantioselective and Diastereoselective Synthesis of Chiral Enaminone Scaffolds

The synthesis of chiral enaminones is a significant area of research, as these structures serve as versatile intermediates for creating complex, stereodefined molecules, including various alkaloids. nih.govpsu.edu The development of methods to control the stereochemistry at centers adjacent to the enaminone moiety is crucial for their application in asymmetric synthesis.

This defined geometry has a profound impact on diastereoselective reactions. The planar nature of the (E)-configured enaminone backbone can create a biased facial environment. When a new stereocenter is generated, for instance, through the reduction of the C=C double bond or addition reactions, the existing substituents can block one face of the molecule, directing the incoming reagent to the opposite, less hindered face. psu.edu For example, in the synthesis of indolizidine alkaloids, the cis-catalytic hydrogenation of a chiral vinylogous urethane (B1682113) (a type of enaminone) occurred on the face of the double bond away from a bulky substituent, effectively controlling the stereochemical outcome. psu.edu The structure of the enaminone, including the nature of the substituents on the nitrogen and carbonyl groups, can also influence reaction yields and selectivity in cascade reactions. acs.org The predictable stereochemical outcome derived from the stable (E)-configuration makes enaminones valuable scaffolds in the stereoselective preparation of natural products. nih.gov

Accessing enantiomerically pure or enriched enaminone derivatives is paramount for their use as chiral building blocks in pharmaceuticals. nih.gov Several advanced asymmetric strategies have been developed to achieve this, broadly categorized into catalytic asymmetric methods and the use of chiral starting materials.

Catalytic Asymmetric Synthesis: This approach involves the use of a small amount of a chiral catalyst to generate a large quantity of an enantiomerically enriched product.

Organocatalysis: Chiral phosphoric acids have been successfully employed in the enantioselective synthesis of cyclic β-enaminones from meso-1,3-diketones, achieving excellent yields and high enantioselectivities. researchgate.net Similarly, new cinchona alkaloid-derived phase-transfer catalysts have been developed for the highly diastereoselective and enantioselective C-C bond-forming umpolung reaction of imines and enones, yielding chiral γ-amino ketones. nih.gov These methods provide direct access to optically active building blocks from readily available prochiral precursors.

Biocatalysis: Enzymes offer a powerful tool for asymmetric synthesis due to their high stereoselectivity. Amine transaminases (ATAs) have been utilized in chemoenzymatic cascades to produce β-enaminones from ketoynones with high stereocontrol. acs.org This biocatalytic step can be integrated with subsequent chemical reactions, such as annulations, to construct complex, stereo-defined alkaloid architectures in a one-pot process. acs.org Engineered hemoproteins, such as myoglobin (B1173299) variants, have also been developed for the asymmetric N-H carbene insertion into amines, paving the way for new biocatalytic routes to chiral amines. rochester.edu

Chiral Pool Synthesis: This strategy utilizes readily available, enantiomerically pure natural products, such as amino acids, as starting materials.

β-amino acids can be converted into amino-ynone intermediates, which then undergo cyclization to form chiral six-membered enaminones. nih.gov This method allows for the incorporation of pre-existing chirality into the final enaminone scaffold.

The conjugate addition of chiral lithium amides to (E)-alk-2-enoates is another effective method for producing enantiomerically pure β-amino esters, which are valuable precursors for chiral enaminones used in alkaloid synthesis. psu.edu

The table below summarizes selected asymmetric approaches for synthesizing chiral enaminone-related structures, highlighting the diversity of modern synthetic methodologies.

| Catalyst/Method | Substrate Type | Product Type | Stereoselectivity | Ref. |

| Chiral Phosphoric Acid | meso-1,3-Diketones | Cyclic β-Enaminones | Up to 99% ee | researchgate.net |

| Cinchona Alkaloid Derivative | Imines and Enones | γ-Amino Ketones | Up to 91% ee, single diastereomer | nih.gov |

| Amine Transaminase (ATA) | Ketoynones | β-Enaminones | High enantio- and diastereoselectivity | acs.org |

| Chiral Lithium Amide | (E)-alk-2-enoates | β-Amino Esters | >95% de | psu.edu |

ee = enantiomeric excess; de = diastereomeric excess

Continuous Flow Synthesis and Scale-Up Considerations for this compound Production

The transition from laboratory-scale batch synthesis to large-scale industrial production of fine chemicals like this compound presents numerous challenges, including safety, efficiency, and consistency. Continuous flow chemistry offers significant advantages over traditional batch processing and is an increasingly attractive methodology for the synthesis of active pharmaceutical ingredients (APIs) and their intermediates. mit.edu

Continuous flow synthesis involves pumping reagents through a network of tubes and reactors where the chemical transformations occur. This approach provides superior control over reaction parameters such as temperature, pressure, and mixing, which is often difficult to achieve in large batch reactors. mit.edu The high surface-area-to-volume ratio in flow reactors, typically microreactors or packed-bed reactors, allows for extremely efficient heat transfer, enabling highly exothermic or endothermic reactions to be performed safely and with high selectivity.

For the production of this compound, a potential flow process could involve the reaction of an appropriate precursor, such as ethyl 2-oxo-4-chlorobut-3-enoate, with dimethylamine. In a continuous setup, streams of the two reactants would be precisely mixed and then passed through a heated reactor coil to ensure complete conversion within a short residence time. The product stream would then flow directly into a purification module, which could involve liquid-liquid extraction or continuous chromatography, eliminating the need for manual workup of large batches.

Scale-Up Considerations: Scaling up a chemical process in batch production often requires a complete redesign of the equipment and re-optimization of the reaction conditions. In contrast, scaling up a continuous flow process, a concept known as "scaling-out," is typically achieved by running the process for a longer duration or by operating multiple identical reactor systems in parallel. This approach avoids the complexities and risks associated with changing reactor geometry and thermal properties. researchgate.net

The development of a continuous process for large-scale production requires careful consideration of factors such as reactor fouling, solvent compatibility across multiple steps, and process analytical technology (PAT) for real-time monitoring and control. researchgate.netresearchgate.net Despite these challenges, the benefits of enhanced safety, improved yield and purity, reduced waste, and smaller manufacturing footprint make continuous flow a highly compelling strategy for the modern production of this compound. mit.edu

The following table compares key aspects of batch versus continuous flow production for a typical enaminone synthesis.

| Feature | Batch Production | Continuous Flow Production |

| Heat Transfer | Poor, non-uniform; risk of thermal runaways | Excellent, uniform; enhanced safety |

| Mixing | Often inefficient and variable | Highly efficient and controlled |

| Reaction Time | Typically hours | Seconds to minutes |

| Scale-Up | Complex, requires re-optimization | Straightforward "scaling-out" |

| Safety | Large volumes of hazardous materials | Small reaction volumes at any given time |

| Process Control | Limited, manual sampling | Precise, automated real-time control |

| Footprint | Large, requires significant plant space | Compact, smaller footprint |

Elucidating the Reactivity and Mechanistic Pathways of Ethyl 4 Dimethylamino 2 Oxobut 3 Enoate

Nucleophilic Addition Reactions of the α,β-Unsaturated System

The polarized nature of the α,β-unsaturated system in ethyl 4-(dimethylamino)-2-oxobut-3-enoate makes it susceptible to nucleophilic attack. The presence of both a carbonyl group and a carbon-carbon double bond in conjugation leads to two potential sites for nucleophilic addition: the carbonyl carbon (1,2-addition) and the β-carbon (1,4-conjugate or Michael addition). The dimethylamino group at the β-position serves as a good leaving group, which can facilitate subsequent reactions.

Michael Addition Chemistry with Various Nucleophiles

The Michael addition, a cornerstone of carbon-carbon bond formation, involves the 1,4-addition of a nucleophile to an α,β-unsaturated carbonyl compound. masterorganicchemistry.com In the case of this compound, the β-carbon is highly activated towards nucleophilic attack. A wide range of "soft" nucleophiles, such as enamines, and stabilized enolates, are expected to react readily with this substrate. youtube.comyoutube.comyoutube.com

The general mechanism proceeds via the attack of the nucleophile on the β-carbon, leading to the formation of a resonance-stabilized enolate intermediate. Subsequent protonation of this intermediate yields the 1,4-addition product. A key feature of reactions with this compound is that the dimethylamino group can be eliminated following the initial addition, leading to the regeneration of a carbon-carbon double bond in the product.

While specific examples with a broad range of nucleophiles are not extensively documented in readily available literature, the reactivity can be inferred from the general principles of Michael additions. For instance, the reaction with a stabilized enolate, such as that derived from diethyl malonate, would be expected to yield a product with a new carbon-carbon bond at the β-position, followed by the elimination of dimethylamine (B145610). Similarly, amines can also act as nucleophiles in Michael-type additions. youtube.com

Table 1: Expected Michael Addition Reactions with this compound

| Nucleophile (Michael Donor) | Expected Product (after elimination of dimethylamine) |

|---|---|

| Diethyl malonate | Diethyl 2-(1-ethoxycarbonyl-2-oxopropyl)malonate |

| Methylamine | Ethyl 4-(methylamino)-2-oxobut-3-enoate |

Regioselective Reactions with Hydrazines for Pyrazole (B372694) Ring Formation

One of the most well-documented and synthetically useful reactions of this compound and its analogues is the regioselective synthesis of pyrazoles through condensation with hydrazines. This transformation provides a straightforward route to highly functionalized pyrazole derivatives, which are important scaffolds in medicinal chemistry.

The reaction is believed to proceed via an initial nucleophilic attack of the hydrazine (B178648) at the electrophilic β-carbon, leading to the substitution of the dimethylamino group. This is followed by an intramolecular condensation between the remaining hydrazine nitrogen and the ketone carbonyl group, resulting in cyclization and subsequent dehydration to form the aromatic pyrazole ring. The regioselectivity of this reaction is a key aspect, with the substituent on the hydrazine directing the final substitution pattern on the pyrazole ring.

For instance, the reaction with a monosubstituted hydrazine (R-NHNH₂) typically leads to the formation of two possible regioisomers. However, studies on analogous systems have shown that these reactions can proceed with high regioselectivity. The reaction of this compound with isopropylhydrazine hydrochloride, for example, has been reported to yield the corresponding N-isopropyl pyrazole derivative.

Table 2: Synthesis of Pyrazole Derivatives from this compound and Hydrazines

| Hydrazine Reactant | Product | Reference |

|---|

Condensation Reactions with Carbonyl Compounds

This compound possesses an active methylene (B1212753) group flanked by two electron-withdrawing groups (the ketone and the ester), although its reactivity is influenced by the enamine character of the molecule. In principle, this compound could participate in condensation reactions with aldehydes and ketones, such as the Knoevenagel condensation. researchgate.netresearchgate.netscite.ai

The Knoevenagel condensation typically involves the reaction of an active methylene compound with an aldehyde or ketone in the presence of a basic catalyst. researchgate.netresearchgate.netscite.ai The reaction proceeds through the formation of a carbanion from the active methylene compound, which then acts as a nucleophile, attacking the carbonyl carbon of the aldehyde or ketone. This is followed by dehydration to yield an α,β-unsaturated product.

While specific examples of Knoevenagel-type condensations involving this compound are not readily found in the literature, its structural features suggest potential for such reactivity. The reaction would likely require careful selection of reaction conditions to favor deprotonation at the α-carbon over other competing reactions.

Pericyclic and Cycloaddition Reactions

The conjugated π-system of this compound allows it to participate in pericyclic reactions, most notably cycloadditions. In these reactions, it can act as either a 2π or a 4π component, depending on the nature of the reacting partner.

Diels-Alder and Hetero-Diels-Alder Reactivity

The Diels-Alder reaction is a [4+2] cycloaddition between a conjugated diene and a dienophile to form a six-membered ring. mychemblog.commasterorganicchemistry.comsigmaaldrich.com The α,β-unsaturated ketone moiety in this compound makes it a potential dienophile. The electron-withdrawing nature of the keto and ester groups lowers the energy of the LUMO (Lowest Unoccupied Molecular Orbital) of the double bond, facilitating its reaction with electron-rich dienes in a normal-electron-demand Diels-Alder reaction.

A study on the closely related methyl 2-oxobut-3-enoate has demonstrated its high reactivity as a dienophile in Diels-Alder reactions with various 1,3-dienes. dtu.dk This suggests that this compound would exhibit similar reactivity, affording functionalized cyclohexene (B86901) derivatives.

Furthermore, the presence of the α,β-unsaturated carbonyl system allows for participation in hetero-Diels-Alder reactions. In these reactions, either the diene or the dienophile contains a heteroatom. sigmaaldrich.com 4-Substituted 2-oxobut-3-enoates are known to undergo inverse-electron-demand hetero-Diels-Alder reactions with electron-rich olefins to form substituted dihydropyrans. dtu.dk

Table 3: Predicted Diels-Alder Reactions of this compound as a Dienophile

| Diene | Expected Product |

|---|---|

| 2,3-Dimethyl-1,3-butadiene | Ethyl 1-(4,5-dimethylcyclohex-1-en-1-yl)-2-oxopropanoate |

Formal [2+3] and [4+2] Cycloaddition Strategies

Beyond the classic Diels-Alder reaction, the reactivity of this compound can be harnessed in other formal cycloaddition strategies. researchgate.net The polarized double bond can act as a dipolarophile in [3+2] cycloadditions with 1,3-dipoles. For example, the reaction with azides or nitrile oxides could potentially lead to the formation of five-membered heterocyclic rings such as triazoles or isoxazoles, respectively. These formal [3+2] cycloadditions often proceed through a stepwise mechanism involving a Michael-type addition followed by intramolecular cyclization. nih.gov

The molecule also possesses the structural elements to participate as a 4π component in [4+2] cycloadditions, although this reactivity is less common for this class of compounds. The enamine part of the molecule could, in principle, act as the 4π component in reactions with highly electrophilic 2π systems.

The competition between different cycloaddition pathways, such as [4+2] versus [3+2], can often be influenced by the choice of reactants, catalysts, and reaction conditions. While specific examples of these cycloadditions with this compound are not prevalent in the literature, its electronic and structural features suggest a rich potential for such transformations, offering avenues for the synthesis of complex cyclic and heterocyclic molecules.

Electrophilic Transformations of the Enaminone

The electron-rich nature of the enaminone system in this compound makes it susceptible to attack by various electrophiles. The regioselectivity of these reactions is a subject of considerable interest, with the α-carbon and the nitrogen atom being the primary sites of electrophilic attack.

Detailed research has shown that N,N-dimethyl enaminones can undergo direct α-functionalization, including α-sulfenylation, α-thiocyanation, and α-acyloxylation. For instance, the direct α-C(sp²)–H acyloxylation of N,N-dimethyl enaminones with an aroyl peroxide can proceed via a thermo-induced free-radical pathway under catalyst-free conditions. This involves the thermal cleavage of the O–O bond in the aroyl peroxide to generate an acyloxy radical, which then adds to the enaminone.

Furthermore, electrochemical methods have been developed for the highly stereoselective synthesis of thiocyanated enaminones. This process involves C–H bond thiocyanation and vinyl C–N bond transamination, proceeding without the need for external oxidants or transition-metal catalysts.

The reaction of enaminones with isothiocyanates provides another example of electrophilic transformation. Depending on the reaction conditions and the enaminone structure (primary vs. secondary), substitution can occur at either the C-2 position or the nitrogen atom. Deprotonation with strong bases typically favors N-substitution.

The table below summarizes the outcomes of various electrophilic transformations on enaminone analogues.

| Electrophile | Enaminone Analogue | Reaction Conditions | Product |

| Aroyl Peroxide | N,N-dimethyl enaminone | Thermo-induced, catalyst-free | α-Acyloxylated enaminone |

| NH4SCN | Aryl enaminone | Electrochemical | Thiocyanated enaminone |

| Methyl Isothiocyanate | Primary enaminone (cyclohexane-1,3-dione derived) | Strong base | N-substituted product |

| Phenyl Isothiocyanate | Secondary enaminone (dimedone derived) | High temperature | C-2 substituted product |

Reductive and Oxidative Conversions of this compound Analogues

The conjugated system of this compound and its analogues can undergo both reduction and oxidation, leading to a variety of saturated and functionalized products.

Reductive Conversions:

Enaminone esters have been shown to be generally resistant to reduction by metal hydrides. However, unhindered enaminone esters can be reduced to an alcohol with sodium borohydride. Catalytic hydrogenation presents a more general method for the reduction of the enamine double bond. For example, chiral pyrrolidine (B122466) tetrasubstituted β-enamino esters can be reduced catalytically with good to moderate diastereoselectivity. The choice of catalyst plays a crucial role in the stereochemical outcome, with PtO₂ and Pd/C favoring different diastereomers.

Oxidative Conversions:

The oxidation of enaminones can lead to a range of products depending on the oxidant and reaction conditions. Anodic oxidation of enaminones has been reported to yield a mixture of dimeric products and furan (B31954) derivatives. The electrochemical oxidation of N,N-dialkyl enaminones can proceed via the formation of a radical cation, which can then undergo further reactions.

The use of peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA), is a common method for the oxidation of amines and enamines. While specific studies on this compound are limited, the oxidation of analogous N,N-dimethylamino compounds often leads to N-oxides or products of oxidative dealkylation. The electrochemical oxidation of aliphatic amines, a related functional group, can proceed through an initial electron transfer to form a radical cation, followed by deprotonation and further oxidation to an iminium ion, which can then be hydrolyzed.

The following table provides an overview of representative reductive and oxidative conversions of enaminone analogues.

| Reaction Type | Enaminone Analogue | Reagents/Conditions | Major Product(s) |

| Reduction | Unhindered enaminone ester | Sodium borohydride | Alcohol |

| Reduction | Chiral pyrrolidine tetrasubstituted β-enamino ester | H₂, PtO₂ | syn-addition product |

| Reduction | Chiral pyrrolidine tetrasubstituted β-enamino ester | H₂, Pd/C | anti-addition product |

| Oxidation | General enaminone | Anodic oxidation | Dimer and furan derivative |

| Oxidation | N,N-dialkyl enaminone | Electrochemical | Iminium ion intermediate |

Factors Governing Regioselectivity and Stereoselectivity in Complex Transformations

The outcome of reactions involving this compound is highly dependent on a subtle interplay of various factors, including the nature of the reactants, solvent polarity, and other reaction conditions.

Solvent polarity can significantly influence the regioselectivity of enaminone reactions, particularly in cases where there is competition between N-alkylation and C-alkylation. In the acylation of β-enamino-esters, the choice of solvent can be a determining factor in directing the reaction towards either the nitrogen or the α-carbon. For instance, in the acylation of 4-(benzylamino)-6-methyl-2H-pyran-2-one, a mixture of N- and C-acyl products was obtained in dichloromethane, but conditions could be established to favor one over the other by modifying the solvent and base.

Reaction temperature is another critical parameter that can influence regioselectivity. In the reaction of enaminones with isothiocyanates, high temperatures were required for C-2 substitution of secondary enaminones, while N-substitution of primary enaminones was achieved at lower temperatures in the presence of a strong base. The effect of reaction conditions on the regioselectivity of enaminone alkylation is a complex area of study, with the outcome often depending on the specific substrate and electrophile.

The table below illustrates the effect of reaction conditions on the regiochemical outcome of enaminone reactions.

| Enaminone Type | Electrophile | Solvent | Base/Temperature | Regiochemical Outcome |

| β-enamino-ester | Acyl halide | Dichloromethane | Triethylamine | Mixture of N- and C-acylation |

| Primary enaminone | Methyl isothiocyanate | Not specified | Strong base | Predominantly N-substitution |

| Secondary enaminone | Phenyl isothiocyanate | Not specified | High temperature | Predominantly C-substitution |

The stereochemical outcome of reactions involving this compound is intrinsically linked to its conformational preferences. NMR studies have confirmed that acyclic enaminones predominantly exist in the amino tautomer rather than the imino form. Furthermore, these studies reveal the existence of (E) and (Z) geometric isomers around the C=C double bond. The relative stability of these isomers and the rotational barriers around the single bonds determine the ground-state conformational population, which in turn can influence the stereochemical course of a reaction.

For instance, the stereoselective synthesis of functionalized enaminones has been achieved, highlighting the possibility of controlling the stereochemistry at the α- and β-positions. In the reduction of chiral β-enamino diesters, the diastereoselectivity is attributed to chiral induction from a substituent on the nitrogen atom. The choice of catalyst can invert the stereochemical outcome, suggesting that the conformation of the substrate-catalyst complex is a key determinant of the product's stereochemistry.

The existence of a strong intramolecular hydrogen bond in some enaminones can lock the conformation and lead to high stereoselectivity. For example, the triflic acid-promoted synthesis of α-aryl Z-enaminones proceeds with high stereoselectivity due to a strong N-H···O=C intramolecular hydrogen bond in a key intermediate. While this compound is a tertiary enaminone and cannot form such a hydrogen bond, the principles of conformational restriction influencing stereoselectivity remain relevant.

Strategic Applications of Ethyl 4 Dimethylamino 2 Oxobut 3 Enoate As a Precursor to Advanced Organic Molecules

Construction of Nitrogen-Containing Heterocyclic Systems

The unique arrangement of functional groups in ethyl 4-(dimethylamino)-2-oxobut-3-enoate makes it exceptionally well-suited for reactions that form nitrogen-containing rings. The dimethylamino group can act as a leaving group upon nucleophilic attack at the C4 position, while the ketone and ester moieties provide electrophilic centers for cyclization reactions.

Synthesis of Pyrazoles and Dihydropyrazoles

The synthesis of pyrazoles, a core structure in many pharmaceutical agents, is a well-established application of this compound. The compound serves as a 1,3-dicarbonyl equivalent, readily reacting with hydrazine (B178648) derivatives in a cyclocondensation reaction.

In a typical procedure, this compound is treated with a substituted or unsubstituted hydrazine (such as isopropylhydrazine hydrochloride) in a suitable solvent. The reaction proceeds via an initial nucleophilic attack of the hydrazine on the enamine system, followed by an intramolecular cyclization and dehydration to yield the aromatic pyrazole (B372694) ring. This method provides a direct and efficient route to 5-substituted pyrazole-3-carboxylic acid ethyl esters.

Table 1: Synthesis of Pyrazole Derivatives

| Reactant 1 | Reactant 2 | Resulting Heterocycle | Key Reaction Type |

|---|---|---|---|

| This compound | Isopropylhydrazine hydrochloride | Ethyl 1-isopropyl-1H-pyrazole-5-carboxylate | Cyclocondensation |

Formation of Pyrimidine (B1678525) Derivatives

This compound is a valuable precursor for the synthesis of pyrimidine derivatives, which are central components of nucleic acids and numerous bioactive molecules. thieme-connect.de The molecule acts as a three-carbon electrophilic fragment (C-C-C) that can react with N-C-N synthons like urea (B33335), thiourea, or amidines to construct the six-membered pyrimidine ring.

The general synthetic strategy involves the condensation of the 1,3-dielectrophilic character of the butenoate backbone with a binucleophilic reagent. For instance, reaction with urea would be expected to yield a 2-hydroxypyrimidine (B189755) (a pyrimidone), while reaction with guanidine (B92328) would produce a 2-aminopyrimidine. These reactions are foundational in heterocyclic chemistry for creating substituted pyrimidines, including fused systems like thieno[2,3-d]pyrimidines, which have shown promise as potent kinase inhibitors. nih.gov

Quinolone and Quinoline (B57606) Synthesis via Pfitzinger Reactions

The Pfitzinger reaction is a powerful method for synthesizing quinoline-4-carboxylic acids, which involves the condensation of isatin (B1672199) (or its derivatives) with a carbonyl compound in the presence of a base. This compound can serve as the requisite carbonyl component in this reaction.

Under basic conditions, the amide bond of isatin is hydrolyzed to open the ring, forming an intermediate keto-acid. This intermediate then reacts with the α-keto group of the butenoate derivative. The enamine portion of the butenoate can facilitate the subsequent cyclization and dehydration steps, leading to the formation of the fused quinoline ring system. This application highlights the compound's ability to participate in classic named reactions to generate medicinally relevant scaffolds.

Access to Diverse Heterocyclic Frameworks Including Pyrans

Beyond nitrogen heterocycles, this compound is a precursor for oxygen-containing rings like pyrans. The synthesis of 4H-pyran derivatives can be achieved through multi-component reactions where a 1,3-dicarbonyl compound is a key reactant. scielo.org.mx this compound can function as a synthetic equivalent of ethyl acetoacetate (B1235776) in such reactions.

For example, a three-component cyclocondensation between an aldehyde, malononitrile, and this compound would be expected to produce highly substituted 2-amino-3-cyano-4H-pyran derivatives. scielo.org.mx The reaction likely proceeds through a sequence of Knoevenagel condensation, Michael addition, and subsequent intramolecular cyclization. This approach provides rapid access to complex pyran structures from simple starting materials. nih.gov

Development of Multi-Component Reaction Sequences

Multi-component reactions (MCRs), where three or more reactants combine in a single pot to form a product that incorporates portions of all starting materials, are highly valued for their efficiency and atom economy. The multiple reactive sites of this compound make it an excellent candidate for designing novel MCRs.

Its ability to act as a 1,3-dielectrophile allows it to participate in cascade reactions. As demonstrated in the synthesis of 4H-pyrans, the compound can react sequentially with a Knoevenagel adduct in a Michael addition, followed by cyclization, all in one pot. scielo.org.mx This reactivity profile opens the door for its use in other known MCRs, such as the Hantzsch pyridine (B92270) synthesis or related transformations, to rapidly build molecular complexity and generate libraries of diverse heterocyclic compounds.

Utility in the Synthesis of Architecturally Complex Polycyclic Systems

The utility of this compound extends to the synthesis of more complex, fused polycyclic systems. The heterocyclic rings formed in the initial reactions—such as pyrazoles, pyrimidines, and quinolines—are themselves versatile intermediates for further annulation reactions.

For instance, a quinoline-4-carboxylic acid synthesized via the Pfitzinger reaction can undergo further cyclization reactions to form acridone-based structures or other fused polycyclic aromatic systems. Similarly, pyrimidine derivatives can be elaborated into purine (B94841) analogues or other fused bicyclic systems like pyrido[2,3-d]pyrimidines. nih.gov By serving as a reliable entry point to these fundamental heterocyclic systems, this compound acts as a foundational building block for constructing architecturally complex and biologically significant molecules.

Computational and Theoretical Investigations into the Reactivity of Ethyl 4 Dimethylamino 2 Oxobut 3 Enoate

Density Functional Theory (DFT) Studies on Electronic Structure and Bonding

A dedicated Density Functional Theory (DFT) study on Ethyl 4-(dimethylamino)-2-oxobut-3-enoate would provide significant insights into its molecular geometry, electron distribution, and bonding characteristics. Such studies for the broader enaminone class have shown that the delocalization of electrons across the N-C=C-C=O conjugated system is a key feature, influencing the molecule's stability and reactivity. DFT calculations could elucidate specific bond lengths, bond angles, and dihedral angles for this compound. Furthermore, analysis of the frontier molecular orbitals (HOMO and LUMO) would be instrumental in predicting its behavior in chemical reactions. For instance, the energy and localization of the HOMO would indicate its nucleophilic character, while the LUMO would point to its susceptibility to electrophilic attack.

Elucidation of Reaction Mechanisms and Transition States via Computational Modeling

Computational modeling is a powerful tool for mapping the potential energy surfaces of chemical reactions, thereby elucidating detailed reaction mechanisms. For this compound, this could involve modeling its reactions with various electrophiles and nucleophiles. By calculating the energies of reactants, products, intermediates, and transition states, a complete energetic profile of a reaction pathway can be constructed. This would allow for the determination of activation energies, which are crucial for understanding reaction rates. For example, in a cycloaddition reaction, computational modeling could identify whether the reaction proceeds through a concerted or a stepwise mechanism by locating the relevant transition states and intermediates.

Prediction of Regioselectivity and Stereoselectivity in Transformations

Many reactions involving multifunctional compounds like this compound can lead to multiple products. Computational chemistry offers methods to predict the regioselectivity and stereoselectivity of such transformations. By comparing the activation energies of the transition states leading to different regioisomers or stereoisomers, the most likely product can be identified. For this compound, this would be particularly relevant in reactions such as Michael additions or cycloadditions, where the incoming reagent can attack different sites on the molecule.

Quantum Chemical Descriptors and Reactivity Correlations

Quantum chemical descriptors are numerical values derived from the electronic structure of a molecule that can be correlated with its reactivity. These include, but are not limited to, atomic charges, electrostatic potential, and various reactivity indices such as global and local electrophilicity and nucleophilicity. A thorough computational study on this compound would involve the calculation of these descriptors. This data could then be used to build quantitative structure-activity relationship (QSAR) models, which correlate these theoretical parameters with experimentally observed reaction outcomes. Such correlations are invaluable for predicting the reactivity of the compound in new, untested conditions and for designing new synthetic methodologies.

Future Prospects and Emerging Research Frontiers for Ethyl 4 Dimethylamino 2 Oxobut 3 Enoate Chemistry

Innovations in Catalytic Activation and Green Chemistry Approaches

The development of sustainable and efficient synthetic methodologies is a cornerstone of modern chemistry. In this context, research into the catalytic activation of enaminones like Ethyl 4-(dimethylamino)-2-oxobut-3-enoate is a burgeoning field, with a strong emphasis on green chemistry principles.

Recent advancements have demonstrated the utility of various catalytic systems to enhance the reactivity and selectivity of transformations involving enaminones. Transition-metal catalysis, particularly with palladium, rhodium, and copper, has been instrumental in mediating novel C-H functionalization and cross-coupling reactions of enaminones. These methods offer atom-economical pathways to complex molecules that would be challenging to access through traditional means.

Furthermore, the principles of green chemistry are being actively integrated into enaminone synthesis and functionalization. The use of environmentally benign solvents, such as water or bio-based solvents, and the development of catalyst-free reaction conditions are gaining prominence. A notable example is the use of chitosan, a biodegradable polymer derived from chitin, as a heterogeneous basic catalyst in reactions involving enaminones. This approach not only minimizes the use of hazardous reagents but also simplifies product purification.

The application of non-traditional energy sources, such as microwave irradiation and ultrasound, is also being explored to accelerate reaction rates and improve energy efficiency in enaminone chemistry. These techniques often lead to higher yields and shorter reaction times compared to conventional heating methods.

Table 1: Comparison of Catalytic Methods for Enaminone Functionalization

| Catalytic System | Reaction Type | Key Advantages | Green Chemistry Aspect |

| Transition Metals (Pd, Rh, Cu) | C-H Functionalization, Cross-coupling | High efficiency, selectivity, and broad substrate scope. | Atom economy, potential for catalyst recycling. |

| Photocatalysis | C-H Functionalization, Cycloadditions | Mild reaction conditions, use of visible light as a renewable energy source. | Energy efficiency, reduced waste. |

| Biocatalysis | Asymmetric transformations | High enantioselectivity, mild reaction conditions. | Use of renewable catalysts, biodegradable. |

| Green Catalysts (e.g., Chitosan) | Condensation, Cyclization | Biodegradable, reusable, avoids hazardous bases. | Use of renewable materials, waste reduction. |

Expanding the Scope of Enaminone-Mediated Organic Transformations

The inherent electrophilic and nucleophilic nature of the enaminone scaffold makes this compound a versatile building block for a wide array of organic transformations. Future research will continue to expand the synthetic utility of this compound, leading to the development of novel reaction pathways and molecular architectures.

One of the most promising areas is the use of enaminones in cycloaddition reactions. Their ability to act as both dienes and dienophiles opens up avenues for the synthesis of diverse heterocyclic and carbocyclic frameworks. Visible light-mediated photocatalysis is emerging as a powerful tool to initiate these cycloadditions under mild conditions, offering a green alternative to traditional thermal methods.

Furthermore, the functionalization of the C-H bonds within the enaminone structure is a key area of investigation. Site-selective C-H activation, directed by the inherent functionality of the molecule, allows for the introduction of new substituents with high precision. This strategy is being employed to synthesize complex molecules with potential applications in medicinal chemistry and materials science.

The development of cascade reactions initiated by enaminones is another exciting frontier. These multi-step transformations, occurring in a single pot, offer significant advantages in terms of efficiency and sustainability by minimizing intermediate purification steps and reducing solvent waste.

Development of Advanced Synthetic Strategies for Novel Compound Libraries

The modular nature of enaminone synthesis and their versatile reactivity make them ideal scaffolds for the construction of diverse compound libraries for drug discovery and high-throughput screening. This compound can serve as a key starting material for the rapid assembly of a multitude of structurally distinct molecules.

Future strategies will likely focus on developing multi-component reactions (MCRs) involving enaminones. MCRs allow for the combination of three or more reactants in a single step to generate complex products, significantly increasing the efficiency of library synthesis. By varying the different components in these reactions, a vast chemical space can be explored with relative ease.

Diversity-oriented synthesis (DOS) is another powerful approach that can be applied to enaminone chemistry. DOS aims to generate structurally diverse and complex molecules from a common starting material. The multiple reactive sites on the enaminone core of this compound can be selectively functionalized to create a wide range of molecular skeletons.

The integration of automated synthesis platforms will further accelerate the generation of enaminone-based compound libraries. These platforms can perform reactions, purify products, and analyze data with high throughput, enabling the rapid exploration of structure-activity relationships.

Table 2: Strategies for Novel Compound Library Synthesis using Enaminones

| Synthetic Strategy | Description | Advantages for Library Synthesis |

| Multi-component Reactions (MCRs) | Three or more reactants combine in a single step to form a complex product. | High efficiency, atom economy, rapid access to complexity. |

| Diversity-Oriented Synthesis (DOS) | Generation of structurally diverse molecules from a common starting material. | Exploration of a wide range of chemical space, discovery of novel scaffolds. |

| Solid-Phase Synthesis | Reactions are carried out on a solid support, simplifying purification. | Amenable to automation, high-throughput synthesis. |

| Flow Chemistry | Reactions are performed in a continuous flow system. | Precise control over reaction parameters, enhanced safety, easy scalability. |

Integration with Machine Learning for Reaction Prediction and Optimization

The intersection of computational chemistry and machine learning (ML) is poised to revolutionize the field of organic synthesis. While the application of ML to the specific reactivity of this compound is still in its nascent stages, the broader trends in the field suggest a significant future impact.

Machine learning algorithms can be trained on large datasets of chemical reactions to predict the outcomes of new transformations. For enaminone chemistry, this could mean predicting the regioselectivity and stereoselectivity of reactions, identifying optimal reaction conditions (e.g., catalyst, solvent, temperature), and even discovering entirely new reactions.

One of the key challenges is the availability of high-quality, curated data. The development of comprehensive reaction databases that include detailed experimental parameters and outcomes for enaminone reactions will be crucial for the successful implementation of ML models.

Furthermore, ML can be integrated with automated synthesis platforms to create "self-driving laboratories." In such a system, an ML algorithm would propose new reactions, which would then be automatically performed and analyzed. The results would be fed back to the algorithm to refine its predictive models in an iterative loop of discovery and optimization. This approach has the potential to dramatically accelerate the pace of research and development in enaminone chemistry and beyond.

The development of predictive models for the reactivity of enaminones will enable chemists to design more efficient and sustainable synthetic routes, reducing the need for extensive trial-and-error experimentation. As computational power increases and more sophisticated algorithms are developed, the role of machine learning in guiding synthetic chemistry will undoubtedly continue to grow.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。